molecular formula C21H21NO B256864 9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol

9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol

Cat. No. B256864
M. Wt: 303.4 g/mol
InChI Key: CSYSCFUFWVWQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol, commonly known as PFPF or 9-PPPF, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of phenylpiperidine derivatives and has been studied for its potential use as a ligand for the dopamine D3 receptor.

Mechanism of Action

PFPF acts as a partial agonist at the dopamine D3 receptor, meaning that it can activate the receptor to a certain extent but not fully. This mechanism of action may have implications for the treatment of addiction and other disorders that involve dysregulation of the dopamine system.
Biochemical and Physiological Effects:
Studies have shown that PFPF can increase dopamine release in certain brain regions, such as the nucleus accumbens, which is involved in reward and motivation. PFPF has also been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction.

Advantages and Limitations for Lab Experiments

One advantage of PFPF is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of PFPF is its partial agonist activity, which may complicate interpretation of results in some experiments.

Future Directions

There are several potential future directions for research on PFPF. One area of interest is the development of more potent and selective ligands for the dopamine D3 receptor, which could have implications for the treatment of addiction and other disorders. Another area of interest is the investigation of the role of the dopamine D3 receptor in other physiological processes, such as learning and memory. Additionally, further studies are needed to fully understand the mechanism of action of PFPF and its potential therapeutic applications.

Synthesis Methods

The synthesis of PFPF involves a multi-step process, starting with the reaction of 1-bromo-3-chloropropane with piperidine to form 1-(piperidin-1-yl)propan-3-ol. This intermediate is then reacted with 9-fluorenone in the presence of sodium hydride to yield PFPF.

Scientific Research Applications

PFPF has been studied for its potential use as a ligand for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. Studies have shown that PFPF has high affinity and selectivity for the dopamine D3 receptor, making it a promising candidate for further research in this area.

properties

Product Name

9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

9-(3-piperidin-1-ylprop-1-ynyl)fluoren-9-ol

InChI

InChI=1S/C21H21NO/c23-21(13-8-16-22-14-6-1-7-15-22)19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-5,9-12,23H,1,6-7,14-16H2

InChI Key

CSYSCFUFWVWQKH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC#CC2(C3=CC=CC=C3C4=CC=CC=C42)O

Canonical SMILES

C1CCN(CC1)CC#CC2(C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

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